molecular formula C42H56N4O10S2 B10856856 MeCY5-NHS ester (triethylamine)

MeCY5-NHS ester (triethylamine)

Cat. No.: B10856856
M. Wt: 841.0 g/mol
InChI Key: LVLQYQPFYMLKIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeCY5-NHS ester (triethylamine) involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The NHS ester moiety is highly reactive towards primary amines, forming a stable amide bond .

Industrial Production Methods

Industrial production of MeCY5-NHS ester (triethylamine) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Scientific Research Applications

MeCY5-NHS ester (triethylamine) is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of MeCY5-NHS ester (triethylamine) involves the formation of a stable amide bond with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This reaction is highly specific and efficient, making it ideal for bioconjugation .

Comparison with Similar Compounds

MeCY5-NHS ester (triethylamine) is similar to other NHS esters and imidoesters used for bioconjugation. it stands out due to its superior fluorescent properties and stability. Some similar compounds include:

  • Sulfo-Cyanine5 NHS ester potassium
  • Fluorescein isothiocyanate (FITC)
  • Alexa Fluor NHS esters

Compared to these compounds, MeCY5-NHS ester (triethylamine) offers better photostability and pH insensitivity, making it a preferred choice for long-term and in vivo studies .

Properties

Molecular Formula

C42H56N4O10S2

Molecular Weight

841.0 g/mol

IUPAC Name

N,N-diethylethanamine;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C36H41N3O10S2.C6H15N/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;1-4-7(5-2)6-3/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);4-6H2,1-3H3

InChI Key

LVLQYQPFYMLKIP-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

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